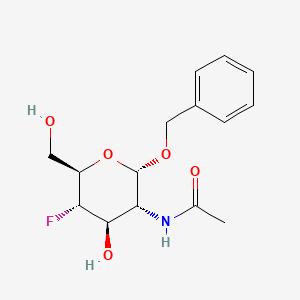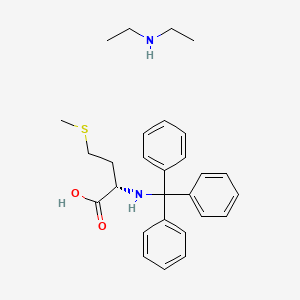
N-(4-Cyanophenyl)methanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanophenyl)methanethioamide is an organic compound with the molecular formula C8H6N2S It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a methanethioamide group (-CH2-S-NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Cyanophenyl)methanethioamide can be synthesized through several methods. One common approach involves the reaction of O-ethyl thioformate with 4-aminobenzonitrile. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Cyanophenyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methanethioamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-(4-Cyanophenyl)methanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(4-Cyanophenyl)methanethioamide involves its interaction with specific molecular targets. For instance, it has been studied in complex with macrophage migration inhibitory factor (MIF), where it acts as an isomerase inhibitor. This interaction affects the activation of the cell surface receptor CD74, which plays a role in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Thioformamide (Methanethioamide): Similar in structure but lacks the cyano group.
Thioacetamide (Ethanethioamide): Contains an additional methyl group compared to methanethioamide.
Benzothioamide (Benzenecarbothioamide): Features a benzene ring instead of a phenyl ring with a cyano group.
Uniqueness
N-(4-Cyanophenyl)methanethioamide is unique due to the presence of both the cyano and methanethioamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H6N2S |
|---|---|
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)methanethioamide |
InChI |
InChI=1S/C8H6N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4,6H,(H,10,11) |
Clave InChI |
NORUHBWZJHZZBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)NC=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)

![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12338312.png)



![4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide](/img/structure/B12338350.png)





![Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12338387.png)
